molecular formula C25H22N2O5 B559615 5-Carboxytetramethylrhodamine CAS No. 91809-66-4

5-Carboxytetramethylrhodamine

Cat. No.: B559615
CAS No.: 91809-66-4
M. Wt: 430.5 g/mol
InChI Key: YMZMTOFQCVHHFB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Carboxytetramethylrhodamine, also known as 5-TAMRA , is a fluorescent dye that primarily targets nucleic acids . It can covalently attach to DNA, making it useful in studies involving branched and duplex DNA/RNA structures .

Mode of Action

5-TAMRA interacts with its targets (nucleic acids) by forming a covalent bond . This interaction results in the labeling of the nucleic acids, which can then be detected using fluorescence microscopy . The dye is excited by the 546 nm spectral line from mercury-arc lamps used in fluorescent microscopes .

Biochemical Pathways

The primary biochemical pathway affected by 5-TAMRA is the fluorescence signaling pathway . When 5-TAMRA is bound to nucleic acids, it can be excited by specific wavelengths of light, causing it to emit light at a different wavelength. This property is used to visualize the location and movement of the labeled nucleic acids within cells .

Pharmacokinetics

As a fluorescent dye, its bioavailability is primarily determined by its ability to bind to its target (nucleic acids) and its photostability .

Result of Action

The molecular effect of 5-TAMRA’s action is the fluorescent labeling of nucleic acids . This allows for the visualization of these molecules under a fluorescence microscope. On a cellular level, this can provide valuable information about the location, movement, and interactions of nucleic acids .

Action Environment

The action, efficacy, and stability of 5-TAMRA can be influenced by various environmental factors. For instance, the intensity of the excitation light source can affect the level of fluorescence. Additionally, the dye is more photostable than other fluorophores, such as fluorescein , making it more resistant to photobleaching. The pH and temperature of the environment can also potentially impact the dye’s fluorescence .

Biochemical Analysis

Biochemical Properties

5-Carboxytetramethylrhodamine can be covalently attached to DNA and is thereby used in studies involving branched and duplex DNA/RNA structures . It is mainly used for single-molecule studies . The compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding, which allows it to be used in the labeling of oligosaccharides for laser-induced fluorescence detection .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a fluorescence probe. For instance, it has been used to study the distribution of molecules such as cell-penetrating peptides . The compound influences cell function by enabling the visualization and tracking of these molecules within cells. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to fluoresce upon excitation. This property is utilized in various biochemical applications, such as the labeling of biomolecules. The compound can bind to biomolecules through covalent bonding, which can lead to changes in gene expression if the biomolecule is a part of the genetic machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the fluorescence of the compound can be affected by factors such as the pH and temperature of the environment . Information on the compound’s stability and degradation over time is currently limited.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues through diffusion and possibly active transport mechanisms. Its distribution can be influenced by its covalent attachment to other biomolecules, such as DNA

Subcellular Localization

The subcellular localization of this compound can vary depending on the biomolecules it is attached to. For instance, when covalently attached to DNA, the compound is likely localized to the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Carboxytetramethylrhodamine can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with a carboxylating agent to introduce the carboxyl group at the 5-position . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and may require the presence of catalysts or activating agents .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .

Properties

IUPAC Name

3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZMTOFQCVHHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376330
Record name 5-TAMRA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91809-66-4
Record name 5-TAMRA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carboxytetramethylrhodamine
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5-Carboxytetramethylrhodamine
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5-Carboxytetramethylrhodamine
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5-Carboxytetramethylrhodamine
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5-Carboxytetramethylrhodamine
Reactant of Route 6
5-Carboxytetramethylrhodamine
Customer
Q & A

Q1: What is the molecular formula and weight of 5-TAMRA?

A1: The molecular formula of 5-TAMRA is C25H23N2O7, and its molecular weight is 463.4 g/mol.

Q2: What are the characteristic excitation and emission wavelengths of 5-TAMRA?

A2: 5-TAMRA typically exhibits excitation maxima around 540-555 nm and emission maxima around 570-585 nm.

Q3: Why is 5-TAMRA considered a good FRET acceptor?

A3: [] 5-TAMRA's spectral properties make it a suitable FRET acceptor when paired with appropriate donor fluorophores like fluorescein or its derivatives. It exhibits efficient energy transfer within a specific distance range, allowing researchers to study molecular interactions and conformational changes.

Q4: How is 5-TAMRA utilized in studying proteinase activity?

A4: [, ] 5-TAMRA is often conjugated to peptide substrates designed for specific proteinases. In the intact substrate, 5-TAMRA quenches the fluorescence of a donor fluorophore, often Lucifer Yellow, through resonance energy transfer. Upon cleavage by the proteinase, the quenching is eliminated, resulting in increased fluorescence, enabling researchers to monitor the enzymatic reaction.

Q5: Can you provide an example of how 5-TAMRA is used in studying protein aggregation?

A5: [] Researchers have utilized 5-TAMRA to label amyloid beta (1-40) peptides. By mixing separately fibrillized peptides labeled with 5-TAMRA and another fluorophore, FITC, they could monitor dynamic changes in the fibril structure using fluorescence microscopy and FRET measurements.

Q6: How does 5-TAMRA contribute to DNA analysis?

A6: [, ] 5-TAMRA can be covalently linked to DNA molecules, enabling their visualization and study. This labeling strategy is helpful in techniques like fluorescence polarization, fluorescence correlation spectroscopy, and fluorescence resonance energy transfer (FRET) for investigating DNA structure, dynamics, and interactions.

Q7: Are there any applications of 5-TAMRA in live cell imaging?

A7: [] Yes, 5-TAMRA has been used in conjunction with monolayer molybdenum disulfide nanosheets (M-MoS2 NSs) to create nanoprobes for ratiometric imaging of TK1 mRNA in living cells. The approach exploits the change in FRET efficiency between FAM and TAMRA upon target binding.

Q8: Does the performance of 5-TAMRA as a fluorescent label depend on the molecule it is attached to?

A8: [] Yes, the local environment significantly influences 5-TAMRA's fluorescence properties. Studies have shown that when linked to DNA, 5-TAMRA can exhibit complex fluorescence kinetics, different from its free form, indicating the impact of the surrounding DNA structure on its photophysical behavior.

Q9: Is there research on modifying the 5-TAMRA structure to improve its properties?

A9: [] While 5-TAMRA is widely used, researchers continue to explore alternative fluorophores with potentially advantageous properties, such as enhanced brightness, photostability, or specific environmental sensitivities.

Q10: What are some future directions for research involving 5-TAMRA?

A10: [] Further research can focus on developing novel 5-TAMRA-based probes for various applications, optimizing existing techniques, and exploring its utility in emerging areas like single-molecule studies, super-resolution imaging, and theranostics.

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